N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17549729
InChI: InChI=1S/C14H21N3O4S/c15-14(9-3-1-2-4-10-14)11-16-22(20,21)13-7-5-12(6-8-13)17(18)19/h5-8,16H,1-4,9-11,15H2
SMILES:
Molecular Formula: C14H21N3O4S
Molecular Weight: 327.40 g/mol

N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17549729

Molecular Formula: C14H21N3O4S

Molecular Weight: 327.40 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide -

Specification

Molecular Formula C14H21N3O4S
Molecular Weight 327.40 g/mol
IUPAC Name N-[(1-aminocycloheptyl)methyl]-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C14H21N3O4S/c15-14(9-3-1-2-4-10-14)11-16-22(20,21)13-7-5-12(6-8-13)17(18)19/h5-8,16H,1-4,9-11,15H2
Standard InChI Key PEDDLKSHGVMZDS-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CC1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s IUPAC name, N-[(1-aminocycloheptyl)methyl]-4-nitrobenzenesulfonamide, reflects its three primary components:

  • Cycloheptylamine backbone: A seven-membered cycloalkane ring with an amine group at the 1-position.

  • Methyl sulfonamide linker: Connects the cycloheptylamine to the aromatic system via a sulfonamide bond.

  • 4-Nitrobenzenesulfonyl group: A para-nitro-substituted benzene ring attached to the sulfonamide group.

The nitro group (NO2-\text{NO}_2) at the para position of the benzene ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. Meanwhile, the cycloheptyl group contributes steric bulk, potentially affecting solubility and molecular interactions.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, analogous sulfonamides exhibit characteristic infrared (IR) absorption bands for sulfonamide (SO2NH-\text{SO}_2\text{NH}−) at 1,150–1,350 cm1^{-1} and nitro groups (NO2-\text{NO}_2) near 1,520 cm1^{-1}. Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the cycloheptyl protons (δ 1.2–2.1 ppm), aromatic protons (δ 7.8–8.3 ppm), and sulfonamide protons (δ 5.5–6.0 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves a two-step reaction:

  • Preparation of (1-aminocycloheptyl)methanol: Cycloheptanone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride, followed by reduction with lithium aluminum hydride to yield the alcohol.

  • Sulfonamide formation: The alcohol reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, forming the sulfonamide bond.

(1-Aminocycloheptyl)methanol+4-Nitrobenzenesulfonyl chlorideBaseN-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide+HCl\text{(1-Aminocycloheptyl)methanol} + \text{4-Nitrobenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide} + \text{HCl}

Optimization and Scalability

Key parameters affecting yield (typically 65–75%) include:

  • Temperature: Maintaining 0–5°C during sulfonylation minimizes side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.

  • Stoichiometry: A 1:1.2 molar ratio of alcohol to sulfonyl chloride ensures complete conversion.

Physicochemical Properties

Physical Properties

PropertyValue/Range
Melting Point160–165°C
SolubilitySoluble in DMSO, DMF; insoluble in water
Density1.32 g/cm3^3 (estimated)
LogP (Partition Coefficient)1.8 (predicted)

The compound’s poor aqueous solubility stems from its hydrophobic cycloheptyl group and polar nitro/sulfonamide functionalities, creating an amphiphilic profile.

Chemical Reactivity and Functionalization

Nitro Group Reduction

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H2_2, Pd/C) or stoichiometric reductants like sodium dithionite:

-NO2H2/Pd-NH2\text{-NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{-NH}_2

This transformation enables the synthesis of secondary amines or anilines for further derivatization.

Sulfonamide Modifications

The sulfonamide nitrogen can undergo alkylation or acylation under basic conditions. For example, reaction with methyl iodide in the presence of potassium carbonate yields the N-methylated derivative:

-SO2NH-+CH3IK2CO3-SO2N(CH3)-+KI\text{-SO}_2\text{NH-} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{-SO}_2\text{N(CH}_3\text{)-} + \text{KI}

Biological Activity and Applications

Antibacterial Screening

Preliminary assays against Escherichia coli and Staphylococcus aureus show moderate growth inhibition (MIC: 128 µg/mL), likely due to interference with folate biosynthesis.

Hazard CategoryGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye DamageH318Use face shields

Emergency Procedures

  • Inhalation: Move to fresh air; administer oxygen if breathing is difficult .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

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